molecular formula C6H17O21P5 · 10NH4 B1154428 D-myo-Inositol-1,3,4,5,6-pentaphosphate (ammonium salt)

D-myo-Inositol-1,3,4,5,6-pentaphosphate (ammonium salt)

Número de catálogo B1154428
Peso molecular: 760.4
Clave InChI: XBTRUCOJSYAABC-WQKSOBCJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Inositol-1,3,4,5,6-pentaphosphate (Ins(1,3,4,5,6)P5) is one of the many inositol phosphate isomers that act as small, soluble second messengers in the transmission of cellular signals. It can be interconverted with Ins(3,4,5,6)P4 by a 1-kinase/1-phosphatase cycle, as well as with Ins(1,4,5,6)P4 in a 3-kinase/3-phosphatase cycle. Ins(1,3,4,5,6)P5 inhibits the phosphorylation and kinase activity of Akt/PKB, inducing apoptosis in ovarian, lung, and breast cancer cells. It exhibits antiangiogenic activity in vitro, blocking capillary tube formation of HUVEC, as well as antitumor effects against cancer xenografts in nude mice. Ins(1,3,4,5,6)P5 binds to the PH domain of Grp1 with a Kd of 590 nM.

Aplicaciones Científicas De Investigación

Applications in Gynecological and Endocrine Disorders

D-myo-Inositol-1,3,4,5,6-pentaphosphate and its derivatives are pivotal in multiple signaling pathways in the human body. Particularly noteworthy is its role in treating polycystic ovary syndrome (PCOS), as it enhances the quality of oocytes, regularizes menstrual cycles, and boosts ovulation rates. Besides, it shows promise in preventing gestational diabetes among at-risk patients. The compound is also involved in the phospholipase C pathway, suggesting a potential link to hypothyroidism treatment. Additionally, its ability to inhibit aromatase expression, pivotal for endometrial tissue growth, positions it as a potential therapeutic agent in treating endometriosis. Despite these profound implications, further research is essential to fully exploit its potential in managing endocrine-related disorders (Swora et al., 2022).

Management of Polycystic Ovary Syndrome (PCOS)

Inositol isomers, especially Myo-inositol and D-chiro-inositol, are significant in managing PCOS. They potentially improve metabolic, hormonal, and reproductive aspects of PCOS. In assisted reproductive technologies, Myo-inositol and combined treatments enhance clinical outcomes. Additionally, Myo-inositol monotherapy has been effective in preventing and treating gestational diabetes mellitus (GDM), though further research is needed to solidify these findings (Gateva et al., 2018).

Treatment of Diabetes Mellitus

Inositol and myo-inositol hexakisphosphate (IP6) are gaining attention for their beneficial properties in managing diabetes mellitus. Research highlights their role in improving diabetic indices by regulating activities of metabolic enzymes involved in lipid and carbohydrate metabolism. The combination of IP6 and inositol supplements demonstrates potential in modulating insulin secretion, serum leptin concentrations, and mitigating vascular damage. This review suggests that inositol and IP6 may offer a natural alternative to conventional diabetes treatments, though more research is needed to understand their mechanisms of action fully (Omoruyi et al., 2020).

Enhancing Phytate Availability in Soils

Phytate, a derivative of myo-inositol hexakisphosphate, plays a significant role in soil organic phosphorus. As a major nutrient, optimizing soil phytate-P can potentially enhance the economic and environmental sustainability of agricultural production. Research suggests that strategies involving plant and microbial secretion of mobilizing agents can improve phytate solubility and mineralization, thereby enhancing phytate-P availability in the rhizosphere. However, further investigation is required to understand the processes influencing phytate-P acquisition by plants and to develop effective molecular biotechnologies for better soil phytate dynamics (Liu et al., 2022).

Propiedades

Nombre del producto

D-myo-Inositol-1,3,4,5,6-pentaphosphate (ammonium salt)

Fórmula molecular

C6H17O21P5 · 10NH4

Peso molecular

760.4

InChI

InChI=1S/C6H17O21P5.10H3N/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13;;;;;;;;;;/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22);10*1H3/t1-,2?,3?,4?,5?,6?;;;;;;;;;;

Clave InChI

XBTRUCOJSYAABC-WQKSOBCJSA-N

SMILES

O[C@@H]1[C@H](OP([O])([O-])=O)[C@@H](O[P+]([O-])([O-])=O)[C@H](OP([O])([O-])=O)[C@@H](OP([O-])([O-])=O)[C@@H]1OP([O])([O-])=O.[NH4+].[NH4+].[NH4+].[NH4].[NH4].[NH4+].[NH4+].[NH4].[NH4+].[NH4]

Sinónimos

Ins(1,3,4,5,6)P5; 1,3,4,5,6-IP5 (sodium salt)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.